![molecular formula C14H19IO9 B3039924 [(2R,3S,4S,5R,6S)-3,4,6-triacetyloxy-5-iodooxan-2-yl]methyl acetate CAS No. 141510-66-9](/img/structure/B3039924.png)
[(2R,3S,4S,5R,6S)-3,4,6-triacetyloxy-5-iodooxan-2-yl]methyl acetate
Overview
Description
[(2R,3S,4S,5R,6S)-3,4,6-triacetyloxy-5-iodooxan-2-yl]methyl acetate, also known as TIOMA, is a halogenated acetate ester that has been used in various scientific applications. TIOMA is a versatile compound that has a wide range of applications in both chemical and biological research. It is a common reagent in organic synthesis and has been used in the synthesis of a variety of compounds, including pharmaceuticals and natural products. In addition, TIOMA has been used as a reagent in the study of enzyme mechanisms and in the study of biochemical and physiological processes.
Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Complex Compounds : The compound was used in the synthesis of complex molecules like 3′-deoxy-3′-fluorothymidine (FLT) 5′-O-glucuronide, a reference standard for imaging studies with [18F]FLT, indicating its utility in developing diagnostic or therapeutic agents (Harnor et al., 2014).
Enzymatic Synthesis of Carbasugar Derivatives : The compound was involved in the enzymatic synthesis of novel carbasugar derivatives, highlighting its role in the creation of stereochemically complex structures for potential therapeutic use (Gümüş & Tanyeli, 2010).
Base-Induced Transformations : The compound underwent a series of uncommon transformations when treated with bases, leading to the formation of various products depending on the base applied, showcasing its chemical versatility and potential for generating diverse molecular structures (Ivanova et al., 2006).
Bioactivity and Medicinal Applications
Cytotoxicity Assessment : Spiroketals derived from the compound were assessed for their cytotoxicity toward various cancer cell lines, showing evidence of cancer-cell-growth inhibition in certain cases. This indicates its potential utility in cancer research and drug development (Meilert et al., 2004).
Bioactive Natural Products Isolation : Two new natural products, including a derivative of the compound, were isolated from Portulaca oleracea L., and their anti-inflammatory and anticholinesterase bioactivities were identified, pointing to its role in the discovery of new bioactive substances (Song et al., 2023).
properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,6-triacetyloxy-5-iodooxan-2-yl]methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19IO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQRSYVDKIOQHJ-RKQHYHRCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)I)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)I)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19IO9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-B-D-galactopyranose |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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